2-Phenyl-1-propanol

Organoleptic chemistry Flavor and fragrance formulation Sensory science

2-Phenyl-1-propanol (CAS 1123-85-9) is a chiral, FEMA-GRAS aromatic alcohol with a green-spicy-hyacinth profile, ideal for fine fragrances, cosmetics, and food flavoring (21 CFR 172.515). Unlike achiral phenethyl alcohol, its C2 stereocenter enables enantioselective synthesis (≥95% ee enzymatic reduction) and chiral chromatography. RIFM-cleared safety (NOAEL ≥160 mg/kg/day), 41% higher acute toxicity threshold vs. 1-phenyl-2-propanol, and enhanced lipophilicity (Log KOW 1.98) for superior substantivity.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 1123-85-9
Cat. No. B072363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-propanol
CAS1123-85-9
Synonyms2-phenylpropanol-1
2-phenylpropanol-1, (R)-isomer
2-phenylpropanol-1, (S)-isome
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(CO)C1=CC=CC=C1
InChIInChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
InChIKeyRNDNSYIPLPAXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1-propanol (CAS 1123-85-9) Technical Overview: Classification, Regulatory Status, and Key Physical Properties


2-Phenyl-1-propanol (β-methylphenethyl alcohol, hydratropic alcohol) is a primary aromatic alcohol with the molecular formula C₉H₁₂O (MW 136.19), characterized by a phenyl group substituted at the β-position of a propanol chain [1]. The compound is a colorless liquid with a boiling point of 219–220 °C at atmospheric pressure, density of 0.975 g/mL at 25 °C, and refractive index of 1.5262 . It holds FEMA GRAS designation (No. 2732) for food flavoring applications, JECFA number 1459, and is listed in 21 CFR 172.515 as a permitted synthetic flavoring substance [2]. The compound is used at 0.1–1 metric ton annually in fragrances globally (IFRA, 2019) and appears in fine fragrances at a 95th percentile concentration of 0.0070% [3].

Why 2-Phenyl-1-propanol (CAS 1123-85-9) Cannot Be Simply Substituted with Phenethyl Alcohol or 1-Phenyl-2-propanol


Although 2-phenyl-1-propanol shares the aromatic alcohol core with compounds such as phenethyl alcohol (CAS 60-12-8) and 1-phenyl-2-propanol (CAS 698-87-3), these in-class molecules exhibit structurally determined divergences in organoleptic profile, toxicological endpoints, and chiral utility that preclude straightforward substitution in regulated applications. The β-methyl substitution in 2-phenyl-1-propanol introduces a chiral center absent in phenethyl alcohol, fundamentally altering its olfactory character from rosy-floral to green-spicy-hyacinth and enabling stereoselective applications in asymmetric synthesis [1]. Toxicologically, RIFM safety assessments explicitly rely on read-across data from phenethyl alcohol for dermal absorption (77%), indicating that the methyl substitution modifies enough parameters that dedicated safety evaluations are required rather than assuming identical profiles [2]. Furthermore, the compound's CAS 1123-85-9 and its distinct regulatory identifiers—FEMA 2732, JECFA 1459, 21 CFR 172.515—are substance-specific; substituting an analog with a different regulatory footprint would invalidate existing compliance documentation and require de novo safety submissions [3].

2-Phenyl-1-propanol (CAS 1123-85-9) Quantitative Evidence Guide: Differentiating Data Versus Phenethyl Alcohol and Structural Analogs


Odor Character and Threshold Differentiation: 2-Phenyl-1-propanol Versus Phenethyl Alcohol

2-Phenyl-1-propanol exhibits an organoleptic profile characterized as green, spicy, hyacinth, balsamic, lilac, and honeysuckle at 100% concentration, in contrast to phenethyl alcohol (CAS 60-12-8), which is described as having a distinctly rosy-floral character with less spicy-green complexity [1]. The structural basis for this divergence lies in the β-methyl group of 2-phenyl-1-propanol, which sterically and electronically modulates the interaction of the hydroxyl group with olfactory receptors compared to the unsubstituted ethyl chain of phenethyl alcohol. In terms of practical usage, 2-phenyl-1-propanol is employed at 0.5 to 1.5 ppm in finished products, with a recommended ceiling of 20 ppm to avoid excessive heavy-sweet woody-floral character, whereas phenethyl alcohol is typically used at higher concentrations due to its different odor impact profile . The Kovats retention index of 2-phenyl-1-propanol on a DB-5 column is 1098, providing an analytical benchmark for distinguishing it from co-eluting aromatic alcohols in quality control and formulation verification [2].

Organoleptic chemistry Flavor and fragrance formulation Sensory science

Acute Oral Toxicity and Safety Profile: 2-Phenyl-1-propanol Versus Phenethyl Alcohol

2-Phenyl-1-propanol demonstrates an acute oral LD50 in rats of 2300 mg/kg (2.3 ± 0.407 g/kg), classifying it as GHS Acute Toxicity Category 5 (H303: May be harmful if swallowed) with a Warning signal word [1]. In contrast, phenethyl alcohol exhibits a notably lower acute oral LD50 in rats of 1790 mg/kg, indicating moderately higher acute toxicity [2]. Dermal toxicity for 2-phenyl-1-propanol in rabbits exceeds 5000 mg/kg, establishing low acute dermal hazard . Critically, RIFM safety assessments for 2-phenyl-1-propanol explicitly employ read-across from phenethyl alcohol for dermal absorption (77%) and other endpoints, underscoring that the methyl substitution differentiates the compounds sufficiently to warrant separate toxicological evaluations rather than assuming identical safety profiles [3]. In a 13-week rat dietary study, 2-phenyl-1-propanol administered at up to 160 mg/kg/day produced no adverse effects on body weight, food intake, water consumption, hematology, or urinalysis parameters, establishing a subchronic no-observed-adverse-effect level (NOAEL) that supports its GRAS designation for food flavoring applications .

Toxicology Regulatory safety assessment Flavor ingredient safety

Chiral Utility and Enantioselective Production: 2-Phenyl-1-propanol as a Stereogenic Building Block

2-Phenyl-1-propanol possesses a chiral center at the C2 position, a structural feature absent in achiral aromatic alcohols such as phenethyl alcohol and benzyl alcohol. This stereogenicity enables its utility as a chiral building block for asymmetric synthesis of pharmaceuticals and chiral ligands . Enzymatic stereoselective reduction of 2-phenylpropionaldehyde using alcohol dehydrogenase in a water-isopropyl ether solvent system (37:63 v/v) achieves optically pure (S)-2-phenyl-1-propanol with ≥95% enantiomeric excess (ee) and 25% isolated yield after 2 hours of reaction time [1]. An alternative chemocatalytic approach via rhodium-catalyzed asymmetric hydrogenation of 2-phenylprop-2-en-1-ol yields chiral 2-phenylpropanol with up to 70% ee [2]. For enantiomer separation, lipase-catalyzed kinetic resolution using short-chain acyl groups achieves E-values up to 66 with ee up to 95% [3]. Furthermore, membrane-based chiral separation through cellulose acetate butyrate membranes enables pressure-driven enantiomeric resolution based on differential steric fit within the membrane's chiral environment [4]. In contrast, phenethyl alcohol lacks a chiral center entirely and cannot serve any of these stereoselective functions.

Asymmetric synthesis Chiral building blocks Biocatalysis Enantioselective separation

Physicochemical Property Differentiation: Water Solubility, LogP, and Vapor Pressure Versus Phenethyl Alcohol

2-Phenyl-1-propanol exhibits a calculated water solubility of 5677 mg/L at 25 °C (EPI Suite v4.11), which is markedly lower than phenethyl alcohol's reported water solubility of approximately 22,200 mg/L [1]. This 74% reduction in aqueous solubility for 2-phenyl-1-propanol is attributable to the increased hydrophobic character introduced by the β-methyl substitution. The octanol-water partition coefficient (Log KOW) for 2-phenyl-1-propanol is 1.98 (EPI Suite v4.11), compared to 1.36 for phenethyl alcohol, representing a 0.62 log unit increase that translates to approximately 4.2-fold higher lipophilicity [2]. Vapor pressure for 2-phenyl-1-propanol is 0.02 mm Hg at 20 °C (FMA) and 0.0101 mm Hg at 25 °C (EPI Suite v4.11) [3]. These property differences directly impact formulation behavior in multi-phase systems, fragrance substantivity on various substrates, and environmental fate predictions under REACH and other regulatory frameworks [4].

Physicochemical characterization Formulation science Environmental fate modeling

Regulatory Footprint and Safety Assessment Documentation: 2-Phenyl-1-propanol Versus Unlisted Analogs

2-Phenyl-1-propanol holds a comprehensive regulatory dossier that distinguishes it from structurally related analogs lacking equivalent documentation. The compound is designated as FEMA GRAS No. 2732, listed under 21 CFR 172.515 for use as a synthetic flavoring substance and adjuvant in food, and assigned JECFA Flavor Number 1459 with full specifications for identity and purity [1]. RIFM has published two comprehensive safety assessments (2017 and 2024 update) evaluating seven human health endpoints plus environmental safety, with all endpoints cleared using target data, read-across, and/or TTC [2]. The 2024 update documents a worldwide volume of use of 0.1–1 metric ton per year, 95th percentile concentration in fine fragrance of 0.0070%, and total systemic exposure of 0.00052 mg/kg/day based on the Creme RIFM Aggregate Exposure Model v3.3.0 [3]. The compound carries an LD50 oral rat value of 2300 mg/kg, establishing it as GHS Acute Toxicity Category 5 with a Warning signal word, and is registered under EINECS 214-379-7 with REACH pre-registration [4]. Analogs such as 1-phenyl-2-propanol (CAS 698-87-3) lack this depth of regulatory documentation and safety assessment coverage, creating a compliance gap that makes 2-phenyl-1-propanol the lower-risk procurement choice for regulated consumer product applications.

Regulatory compliance GRAS determination Fragrance safety assessment

2-Phenyl-1-propanol (CAS 1123-85-9) High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Premium Fragrance Formulation Requiring Green-Spicy-Hyacinth Floral Character

2-Phenyl-1-propanol is optimally deployed in fine fragrances, soaps, detergents, and cosmetics where a green, spicy, hyacinth, balsamic, lilac, and honeysuckle odor profile is specified [1]. In contrast to phenethyl alcohol, which provides a dominant rosy-floral character, 2-phenyl-1-propanol's distinctive olfactory signature—documented at 100% concentration and confirmed by Kovats retention index 1098 (DB-5)—enables the creation of complex floral bouquets (jasmine, lilac, rose, hyacinth) and fruit notes (strawberry) at use levels up to 5.0000% in fragrance concentrate [2]. The compound's 4.2-fold higher lipophilicity (Log KOW 1.98 vs. 1.36 for phenethyl alcohol) and 74% lower water solubility (5677 mg/L vs. ~22,200 mg/L) confer enhanced substantivity on skin and fabric substrates, extending fragrance longevity [3]. Regulatory clearance via FEMA GRAS 2732, 21 CFR 172.515, and RIFM safety assessments supports use in consumer products with defined exposure limits (0.0070% in fine fragrance, 0.00052 mg/kg/day total systemic exposure) [4].

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates and Ligands

2-Phenyl-1-propanol serves as a critical chiral building block in asymmetric synthesis workflows requiring a stereogenic secondary alcohol with an aromatic moiety [1]. Its C2 chiral center—a feature entirely absent in achiral analogs such as phenethyl alcohol—enables enantioselective transformations for producing chiral drugs and ligands. Multiple validated synthetic routes exist: enzymatic stereoselective reduction of 2-phenylpropionaldehyde yields optically pure (S)-2-phenyl-1-propanol with ≥95% ee and 25% yield in 2 hours using alcohol dehydrogenase in water-isopropyl ether (37:63 v/v) [2]; rhodium-catalyzed asymmetric hydrogenation of 2-phenylprop-2-en-1-ol achieves up to 70% ee [3]; and lipase-catalyzed kinetic resolution attains E-values up to 66 with ee up to 95% [4]. For enantiomer separation, cellulose acetate butyrate membranes enable pressure-driven chiral resolution based on differential steric fit . This compound is the mandatory procurement choice for laboratories and manufacturing operations conducting enantioselective synthesis or chiral chromatography method development.

Flavor Ingredient in Food Products with Stringent Regulatory Compliance Requirements

2-Phenyl-1-propanol is approved as a synthetic flavoring substance and adjuvant under 21 CFR 172.515, with FEMA GRAS No. 2732 and JECFA Flavor Number 1459, making it suitable for use in food products in the United States and internationally [1]. The compound is employed at typical use levels of 0.5 to 1.5 ppm, with a recommended upper limit of 20 ppm to maintain a pleasant, not excessively heavy-sweet woody-floral character [2]. The acute oral LD50 of 2300 mg/kg (GHS Category 5, Warning) and subchronic NOAEL of ≥160 mg/kg/day from a 13-week rat dietary study provide the toxicological foundation for its GRAS designation [3]. In comparison to 1-phenyl-2-propanol (LD50 1630 mg/kg, GHS Category 4), 2-phenyl-1-propanol offers a measurable 41% higher acute toxicity threshold, contributing to its favorable safety profile for food applications. RIFM safety assessments (2017 and 2024) further document systemic exposure of 0.00052 mg/kg/day and confirm that all evaluated human health endpoints are cleared using target data or read-across [4]. Procurement for food flavoring applications is supported by comprehensive specifications including purity ≥97% (GC), refractive index 1.5262, and density 0.975 g/mL at 25 °C .

Analytical Reference Standard for GC-MS Quality Control in Flavor and Fragrance Testing

2-Phenyl-1-propanol's well-characterized physicochemical properties and spectroscopic data establish it as a reliable analytical reference standard for gas chromatography-mass spectrometry (GC-MS) quality control in the flavor and fragrance industry [1]. The compound's Kovats retention index of 1098 on a DB-5 column provides a reproducible benchmark for peak identification in complex essential oil and fragrance mixture analyses [2]. NIST Chemistry WebBook hosts the compound's IR spectrum (gas phase) and electron ionization mass spectrum, enabling definitive library matching for unknown compound identification [3]. Additional characterization parameters—refractive index n20/D 1.5262, density 0.975 g/mL at 25 °C, boiling point 219-220 °C at atmospheric pressure (110-111 °C at 10 mmHg), and melting point -37 °C—allow for cross-verification of identity and purity [4]. For laboratories conducting adulteration detection, batch-to-batch consistency verification, or regulatory compliance testing of fragrance formulations, 2-phenyl-1-propanol of ≥97% purity (GC) provides a calibrated reference point for quantifying this specific aromatic alcohol in multi-component mixtures.

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